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Introduction
AZD-1305 is an investigational antiarrhythmic agent that exhibits a multi-ion channel blocking

profile, making it a compound of interest for the management of cardiac arrhythmias,

particularly atrial fibrillation.[1] Its mechanism of action involves the modulation of several key

cardiac ion channels, leading to alterations in the electrophysiological properties of cardiac

myocytes.[1] These application notes provide a detailed overview of the cellular

electrophysiological effects of AZD-1305 and protocols for its characterization using patch-

clamp techniques.

Mechanism of Action
AZD-1305 exerts its antiarrhythmic effects by blocking multiple cardiac ion currents. In vitro

studies have demonstrated that it inhibits the rapidly activating delayed-rectifier potassium

current (I_Kr), the L-type calcium current (I_CaL), and the inward sodium current (I_Na).[1]

Notably, its inhibitory action on the fast sodium current (I_Na) is more pronounced in atrial

myocytes compared to ventricular myocytes.[2][3] This atrial-predominant action is a key

characteristic of AZD-1305.[2][3] The compound also potently inhibits the late component of the

sodium current (I_Na_late).[4][5] By blocking these channels, AZD-1305 prolongs the action

potential duration (APD) and the effective refractory period (ERP) in cardiac tissues.[1][2][3]
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Data Presentation
The following tables summarize the quantitative data on the electrophysiological effects of

AZD-1305.

Table 1: Inhibitory Potency of AZD-1305 on Cardiac Ion Channels

Ion Channel IC50 Value (µM)
Cell
Type/Preparation

Reference

Peak I_Na 66 Dog cardiomyocytes [4][5]

Late I_Na 4.3 Dog cardiomyocytes [4][5]

hERG (I_Kr)
> IC50 for I_Na or

I_Kr

CHO cells, canine

ventricular myocytes
[4]

Table 2: Effects of AZD-1305 on Action Potential Duration (APD) in Canine Cardiac

Preparations (at 3 µM)

Tissue Type Region
Control
APD90 (ms)

AZD-1305
APD90 (ms)

Change in
APD90 (ms)

Reference

Atria
Crista

Terminalis
224 ± 12 298 ± 30 +74 [2]

Atria
Pectinate

Muscle
205 ± 8 283 ± 17 +78 [2]

Ventricles M cell region 167 ± 14 209 ± 14 +42 [2]

Ventricles
Epicardial

region
148 ± 12 191 ± 24 +43 [2]

Table 3: In Vivo Electrophysiological Effects of AZD-1305 in Dogs
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Parameter Condition Control AZD-1305 % Change Reference

QT Interval
Normal Sinus

Rhythm
290 ± 7 ms 397 ± 15 ms +37% [6][7]

RR Interval
Normal Sinus

Rhythm
603 ± 22 ms 778 ± 32 ms +29% [6][7]

QT Interval
Chronic AV

Block
535 ± 28 ms 747 ± 36 ms +40% [6][7]

Table 4: Effects of AZD-1305 on Atrial and Ventricular Electrophysiological Parameters in

Humans (Dose Group 3)

Parameter
Change from Baseline
(ms)

Reference

Left Atrial Effective Refractory

Period
+55 [8]

Right Atrial Effective Refractory

Period
+84 [8]

Right Ventricular Effective

Refractory Period
+59 [8]

Paced QT Interval +70 [8]

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of I_Na
in Isolated Cardiomyocytes
This protocol describes the measurement of both peak and late sodium currents (I_Na) in

isolated cardiac myocytes using the whole-cell patch-clamp technique.

1. Cell Preparation:
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Isolate single ventricular or atrial myocytes from animal hearts (e.g., canine, rabbit) using

established enzymatic digestion protocols.

Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Solutions:

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose;

pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 CsF, 10 CsCl, 5 EGTA, 10 HEPES; pH adjusted to

7.2 with CsOH.

3. Recording Procedure:

Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with

the internal solution.

Obtain a giga-ohm seal (>1 GΩ) on a single myocyte.

Rupture the membrane to achieve the whole-cell configuration.

Hold the cell at a holding potential of -120 mV.

To measure peak I_Na, apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV

increments for 50 ms.

To measure late I_Na, apply a longer depolarizing step to -20 mV for 500 ms. The late I_Na

is measured as the mean current during the last 100 ms of the pulse.

To enhance the late I_Na for easier measurement, Anemonia sulcata toxin II (ATX-II) at a

concentration of 0.03 µM can be added to the external solution.[4]

4. Data Analysis:

Measure the peak inward current for peak I_Na and the steady-state inward current for late

I_Na.
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Construct current-voltage (I-V) relationships.

To determine the IC50 of AZD-1305, apply cumulative concentrations of the drug and

measure the percentage block of the current at each concentration. Fit the data to a Hill

equation.

Protocol 2: hERG (I_Kr) Current Measurement in Stably
Transfected Cell Lines
This protocol details the assessment of AZD-1305's effect on the hERG potassium channel,

which underlies the I_Kr current, using a stably transfected cell line (e.g., HEK293 or CHO

cells).

1. Cell Culture:

Culture HEK293 or CHO cells stably expressing the hERG channel in appropriate media and

conditions.

Plate cells onto glass coverslips for electrophysiological recording.

2. Solutions:

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 MgATP; pH

adjusted to 7.2 with KOH.

3. Recording Procedure:

Use patch pipettes with a resistance of 2-5 MΩ.

Establish a whole-cell configuration.

Hold the cell at a holding potential of -80 mV.

Elicit hERG currents using a depolarizing step to +20 mV for 2 seconds, followed by a

repolarizing step to -50 mV for 2 seconds to record the tail current.
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Apply different concentrations of AZD-1305 to the external solution and record the

corresponding reduction in the tail current amplitude.

4. Data Analysis:

Measure the peak tail current amplitude at -50 mV.

Calculate the percentage inhibition of the hERG current for each concentration of AZD-1305.

Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Protocol 3: Action Potential Duration (APD)
Measurement in Cardiac Tissue Preparations
This protocol outlines the measurement of action potential duration in isolated cardiac tissue

preparations (e.g., atrial or ventricular muscle strips) using sharp microelectrode recordings.

1. Tissue Preparation:

Dissect cardiac tissue (e.g., canine crista terminalis, pectinate muscle, or ventricular free

wall) in oxygenated Tyrode's solution.

Mount the tissue in a perfusion chamber and superfuse with oxygenated Tyrode's solution at

37°C.

2. Solutions:

Tyrode's Solution (in mM): 129 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 24 NaHCO₃, 0.4 NaH₂PO₄,

5.5 Glucose; bubbled with 95% O₂ / 5% CO₂.

3. Recording Procedure:

Impale a cell within the tissue with a glass microelectrode filled with 3 M KCl (resistance 10-

20 MΩ).

Stimulate the tissue at a constant cycle length (e.g., 500 ms) using a bipolar stimulating

electrode.
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Record stable action potentials in the control condition.

Perfuse the tissue with Tyrode's solution containing the desired concentration of AZD-1305
and record the changes in the action potential.

4. Data Analysis:

Measure the action potential duration at 90% repolarization (APD90).

Compare the APD90 values before and after the application of AZD-1305.

Other parameters such as resting membrane potential, action potential amplitude, and

maximum upstroke velocity (Vmax) can also be analyzed.

Mandatory Visualizations

Cardiac Myocyte Membrane

Electrophysiological EffectsNav1.5 (Peak & Late INa)

↓ Vmax (atrial-predominant)

L-type Ca2+ Channel (ICaL)

↑ Action Potential Duration

hERG (IKr)

Kv1.5 (IKur)

AZD-1305

Blocks

Blocks

Blocks

Weakly Blocks

↑ Effective Refractory Period

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-body
https://www.benchchem.com/product/b605743?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Signaling pathway of AZD-1305 in cardiac myocytes.
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Caption: Experimental workflow for electrophysiological analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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